Acidity (pKa) Comparison: BTA vs. Benzoylacetone vs. Thenoyltrifluoroacetone
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (BTA) exhibits a pKa of 6.35 at 25 °C, positioning it as a significantly stronger acid than the non-fluorinated analog benzoylacetone (pKa 8.23), and slightly weaker than thenoyltrifluoroacetone (pKa 6.23) [1]. This increased acidity, driven by the electron-withdrawing trifluoromethyl group, enhances the compound's ability to deprotonate and form stable enolate complexes with metal ions under milder conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.35 at 25 °C |
| Comparator Or Baseline | Benzoylacetone (pKa 8.23); Thenoyltrifluoroacetone (pKa 6.23) |
| Quantified Difference | ΔpKa = -1.88 (vs. benzoylacetone); ΔpKa = +0.12 (vs. thenoyltrifluoroacetone) |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
This specific acidity profile dictates the optimal pH range for metal chelation, enabling precise control in separation science and synthesis where other β-diketones would be either too weak or too strong in their complexation behavior.
- [1] ACS Publications. Behavior of Some Perfluorinated Analogs of Thenoyltrifluoroacetone in Aqueous Solution. Journal of Chemical & Engineering Data, 2019. View Source
